4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

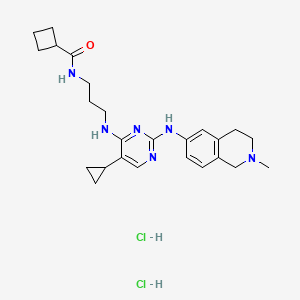

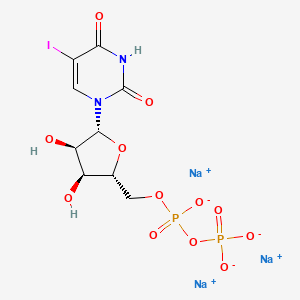

The molecular structure of “4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” can be represented by the SMILES notation:CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3 . Chemical Reactions Analysis

While specific chemical reactions involving “4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” are not available, indole derivatives are known to participate in a variety of chemical reactions. For instance, a series of 20 1H-indoles were synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth .Physical And Chemical Properties Analysis

“4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” is a compound with the molecular formula C20H21N3O3. It has a molecular weight of 351.41. The exact mass of the compound is 351. This compound is soluble in DMSO.科学的研究の応用

Antitumor Drug Synthesis : Compounds like phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, which are structurally similar to the compound , are important intermediates in the synthesis of many antitumor drugs. These compounds are particularly used in small molecular inhibitors of anti-tumor drugs (Gan et al., 2021).

Inhibitors of Urease Enzyme : Indole-based compounds, including those structurally related to 4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate, have been synthesized and tested as potent inhibitors of the urease enzyme. These molecules have potential as therapeutic agents in drug design programs (Nazir et al., 2018).

Fatty Acid Amide Hydrolase (FAAH) Inhibitors : Some phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates, which are structurally related, have been tested for inhibition of the endocannabinoid degrading enzyme fatty acid amide hydrolase (FAAH). These compounds have higher metabolic stability and significant pharmacological relevance (Dahlhaus et al., 2017).

Synthesis of Antimitotic Agents : Compounds with a 1H-indol-4-yl moiety, similar to the target compound, have been synthesized as part of a series of antimitotic agents. These agents show efficacy in cell viability and cell proliferation assays and are significant in cancer research (Shetty et al., 2011).

Anti-inflammatory Agents : Research has been conducted on the synthesis of new chalcone derivatives containing the 1H-indole moiety, similar to the compound , for their potential as anti-inflammatory agents (Rehman et al., 2022).

OLED Device Applications : Novel host materials based on indole derivatives, akin to 4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate, have been synthesized and used in green phosphorescent organic light-emitting diodes (OLEDs) for their electroluminescent properties (Dong et al., 2017).

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions could involve further exploration of the biological activities of “4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” and its potential applications in medicine.

特性

IUPAC Name |

[4-(1H-indol-7-ylcarbamoyl)phenyl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-3-23(4-2)20(25)26-16-10-8-15(9-11-16)19(24)22-17-7-5-6-14-12-13-21-18(14)17/h5-13,21H,3-4H2,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGIKJOMEYPSIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-({3-[(pyrrolidin-1-yl)methyl]phenyl}amino)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B609327.png)

![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)